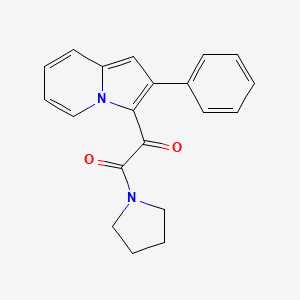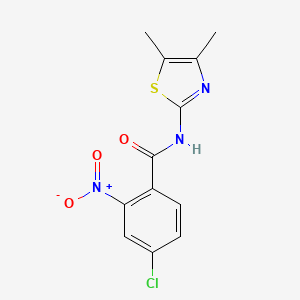
N-(2-hydroxy-1,1-dimethylethyl)-4-nitrobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxy-1,1-dimethylethyl)-4-nitrobenzenesulfonamide, also known as TBN, is a chemical compound that has been extensively studied for its potential applications in scientific research. TBN is a sulfonamide derivative that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
作用机制
N-(2-hydroxy-1,1-dimethylethyl)-4-nitrobenzenesulfonamide inhibits carbonic anhydrase enzymes by binding to the active site of the enzyme and preventing the conversion of carbon dioxide to bicarbonate. This inhibition can have a variety of downstream effects, including changes in pH, ion transport, and respiration.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, including changes in pH, ion transport, and respiration. These effects can be studied in a variety of contexts, including cellular and animal models.
实验室实验的优点和局限性
One advantage of N-(2-hydroxy-1,1-dimethylethyl)-4-nitrobenzenesulfonamide is its ability to selectively inhibit carbonic anhydrase enzymes, making it a valuable tool for studying the physiological effects of carbonic anhydrase inhibition. However, this compound also has limitations, including its potential toxicity and the need for careful dosing and handling.
未来方向
There are a number of future directions for research on N-(2-hydroxy-1,1-dimethylethyl)-4-nitrobenzenesulfonamide, including the development of new synthesis methods, the study of this compound's effects on different carbonic anhydrase isoforms, and the investigation of this compound's potential applications in disease models. Additionally, this compound could be used in combination with other compounds to investigate the synergistic effects of carbonic anhydrase inhibition.
合成方法
The synthesis of N-(2-hydroxy-1,1-dimethylethyl)-4-nitrobenzenesulfonamide can be achieved through a variety of methods, including the reaction of 4-nitrobenzenesulfonyl chloride with tert-butanolamine. This reaction produces this compound as a yellow crystalline solid, which can be purified through recrystallization.
科学研究应用
N-(2-hydroxy-1,1-dimethylethyl)-4-nitrobenzenesulfonamide has been widely used in scientific research due to its ability to inhibit carbonic anhydrase enzymes. Carbonic anhydrases are a family of enzymes that play a critical role in a variety of physiological processes, including acid-base regulation, ion transport, and respiration. By inhibiting these enzymes, this compound can be used to study the physiological effects of carbonic anhydrase inhibition in a variety of contexts.
属性
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5S/c1-10(2,7-13)11-18(16,17)9-5-3-8(4-6-9)12(14)15/h3-6,11,13H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXOOGLFAOVQJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-benzyl-N'-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B5702690.png)


![5-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5702735.png)



![2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)ethyl]-2-methylpropanamide](/img/structure/B5702755.png)
![4-[(4-isopropylphenoxy)acetyl]morpholine](/img/structure/B5702765.png)
![[(6-bromo-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5702778.png)
![N-(tetrahydrofuran-2-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5702790.png)

![2-[(4-hydroxy-2-pyrimidinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5702802.png)
![1'-allyl-5'-chlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5702803.png)
